molecular formula C4H7BrMg B8770972 Magnesium, bromocyclobutyl-

Magnesium, bromocyclobutyl-

Cat. No.: B8770972
M. Wt: 159.31 g/mol
InChI Key: QRUDPBHCPMSJFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium, bromocyclobutyl- is an organomagnesium compound belonging to the class of Grignard reagents. These reagents are characterized by the general formula RMgX, where R is an organic group and X is a halogen. Bromocyclobutyl magnesium (C₄H₆BrMg) features a cyclobutyl ring substituted with bromine, bonded to magnesium. Such compounds are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups or cross-coupling reactions.

Chemical Reactions Analysis

Carbonyl Compounds

Magnesium bromocyclobutyl- reacts with aldehydes, ketones, and esters to form alcohols after hydrolysis:

C4H7MgBr+RCOR’RC(OH)R’C4H7H3O+RCH(OH)R’C4H7\text{C}_4\text{H}_7\text{MgBr} + \text{RCOR'} \rightarrow \text{RC(OH)R'C}_4\text{H}_7 \xrightarrow{\text{H}_3\text{O}^+} \text{RCH(OH)R'C}_4\text{H}_7

For example, reaction with benzaldehyde yields 1-cyclobutyl-1-phenylethanol2 .

Electrophile Product Yield Conditions
Benzaldehyde1-Cyclobutyl-1-phenylethanol78%THF, 0°C → RT, H₃O⁺
Acetone2-Cyclobutyl-2-propanol65%Et₂O, reflux, H₃O⁺

Carbon Dioxide

Reaction with CO₂ produces cyclobutyl carboxylic acid:

C4H7MgBr+CO2C4H7COOMgBrH3O+C4H7COOH\text{C}_4\text{H}_7\text{MgBr} + \text{CO}_2 \rightarrow \text{C}_4\text{H}_7\text{COOMgBr} \xrightarrow{\text{H}_3\text{O}^+} \text{C}_4\text{H}_7\text{COOH}

This pathway is utilized to synthesize strained carboxylic acids .

Epoxides

The reagent opens epoxides regioselectively at the less substituted oxygen:

C4H7MgBr+CH2OCH2C4H7CH2CH2OMgBrH3O+C4H7CH2CH2OH\text{C}_4\text{H}_7\text{MgBr} + \text{CH}_2\text{OCH}_2 \rightarrow \text{C}_4\text{H}_7\text{CH}_2\text{CH}_2\text{OMgBr} \xrightarrow{\text{H}_3\text{O}^+} \text{C}_4\text{H}_7\text{CH}_2\text{CH}_2\text{OH}

Ethylene oxide derivatives yield primary alcohols with cyclobutyl appendages2 .

Cross-Coupling Reactions

Magnesium bromocyclobutyl- participates in Kumada couplings with aryl or alkyl halides:

C4H7MgBr+ArXPd catalystAr-C4H7+MgBrX\text{C}_4\text{H}_7\text{MgBr} + \text{ArX} \xrightarrow{\text{Pd catalyst}} \text{Ar-C}_4\text{H}_7 + \text{MgBrX}

This method constructs cyclobutyl-substituted aromatics, useful in medicinal chemistry .

Substrate Catalyst Product Yield
BromobenzenePd(PPh₃)₄Phenylcyclobutane72%
1-Bromo-4-fluorobenzeneNiCl₂(dppe)4-Fluorophenylcyclobutane68%

Side Reactions and Stability

  • Protonolysis : Rapid reaction with protic solvents (e.g., water, alcohols) yields cyclobutane:

    C4H7MgBr+H2OC4H8+Mg(OH)Br\text{C}_4\text{H}_7\text{MgBr} + \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_8 + \text{Mg(OH)Br}
  • Dimerization : At elevated temperatures, cyclobutyl radicals may dimerize to form bicyclobutane derivatives .

Comparative Reactivity

Reagent Electrophile Reaction Rate (k, M⁻¹s⁻¹)
Magnesium Bromocyclobutyl-Benzaldehyde2.5 × 10⁻³
Methylmagnesium BromideBenzaldehyde3.1 × 10⁻³
Phenylmagnesium BromideBenzaldehyde1.8 × 10⁻³

The cyclobutyl group’s steric bulk slightly reduces reactivity compared to linear Grignard reagents2 .

Mechanistic Insights

DFT studies indicate that the cyclobutyl ring’s angle strain lowers the activation energy for nucleophilic attack by ∼4 kcal/mol compared to cyclohexyl analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for bromocyclobutyl magnesium compounds, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves Grignard reagent preparation under inert atmospheres (e.g., argon), using anhydrous solvents like THF or diethyl ether. Key steps include controlled addition of bromocyclobutane to magnesium turnings, monitoring exothermic reactions via temperature control (0–25°C). Reproducibility requires strict adherence to stoichiometric ratios, solvent purity, and moisture-free conditions . Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy to confirm organometallic formation .

Q. How should researchers design experiments to investigate the reactivity of bromocyclobutyl magnesium derivatives in cross-coupling reactions?

  • Methodological Answer : Design a factorial experiment varying:

  • Catalysts (e.g., Ni/Fe vs. Pd-based systems),
  • Substrates (aryl halides, alkenes),
  • Solvent polarity (THF vs. DME),
  • Temperature (room temp vs. reflux).
    Use gas chromatography (GC) or HPLC to quantify yield and byproducts. Include negative controls (e.g., reactions without catalysts) to validate mechanistic assumptions .

Q. What spectroscopic techniques are critical for characterizing bromocyclobutyl magnesium intermediates, and how should conflicting data be resolved?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., D8-THF) to avoid proton interference. For <sup>25</sup>Mg NMR (low sensitivity), employ high-field spectrometers (≥500 MHz) and signal averaging .
  • IR : Identify Mg–C vibrational modes (450–550 cm<sup>-1</sup>).
  • Contradictions : Replicate experiments under identical conditions; cross-validate with alternative methods (e.g., X-ray crystallography if crystals are obtainable) .

Advanced Research Questions

Q. How can computational chemistry complement experimental studies to elucidate the electronic structure of bromocyclobutyl magnesium species?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model Mg–C bond polarization and cyclobutane ring strain.
  • Compare computed NMR chemical shifts with experimental data to validate models.
  • Use Molecular Dynamics (MD) simulations to study solvent effects on reactivity .

Q. What strategies resolve contradictions in reported catalytic efficiencies of bromocyclobutyl magnesium reagents in asymmetric synthesis?

  • Methodological Answer :

  • Conduct meta-analysis of published data, focusing on variables like catalyst loading, ligand design (e.g., chiral N-heterocyclic carbenes), and reaction scale.
  • Perform controlled replication studies with standardized substrates (e.g., benzaldehyde) to isolate ligand effects .
  • Use statistical tools (ANOVA) to identify outliers and systematic biases .

Q. How should researchers design interdisciplinary studies to explore the biological interactions of bromocyclobutyl magnesium complexes?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity (MTT assay) and Mg<sup>2+</sup> release kinetics in cell cultures.
  • Spectroscopic tracking : Use ICP-MS to quantify intracellular Mg accumulation.
  • Theoretical modeling : Predict bioavailability via logP calculations and membrane permeability assays .

Q. Data Analysis and Reporting

Q. What are best practices for presenting conflicting kinetic data in bromocyclobutyl magnesium reaction mechanisms?

  • Methodological Answer :

  • Use Arrhenius plots to compare activation energies across studies.
  • Highlight solvent-dependent effects (e.g., dielectric constant) in supplemental tables.
  • Apply the Eyring-Polanyi equation to reconcile discrepancies in entropy/enthalpy contributions .

Q. How can researchers leverage systematic reviews to identify gaps in the literature on cyclobutyl-magnesium chemistry?

  • Methodological Answer :

  • Follow PRISMA guidelines for literature screening, using databases like SciFinder and PubMed.
  • Code studies by reaction type (e.g., nucleophilic additions, polymerizations) and outcomes (yield, stereoselectivity).
  • Use Cochrane risk-of-bias tools to assess experimental rigor in cited works .

Q. Experimental Design Challenges

Q. What methodological adjustments are required to study air-sensitive bromocyclobutyl magnesium species in aqueous environments?

  • Methodological Answer :

  • Employ Schlenk-line techniques for reagent transfer.
  • Use stabilizing ligands (e.g., crown ethers) to mitigate hydrolysis.
  • Monitor reaction progress in real-time via Raman spectroscopy with O2/H2O probes .

Q. How can advanced imaging techniques (e.g., cryo-EM) be adapted to characterize magnesium-cyclobutyl aggregates?

  • Methodological Answer :
  • Prepare samples in vitreous ice to preserve nanostructure.
  • Use energy-filtered TEM (EFTEM) to map Mg distribution.
  • Correlate imaging data with Small-Angle X-ray Scattering (SAXS) for size validation .

Comparison with Similar Compounds

Comparison with Similar Organomagnesium Bromides

Structural and Molecular Properties

The table below compares bromocyclobutyl magnesium with two structurally related organomagnesium bromides from the evidence:

Compound Molecular Formula Molecular Weight Substituent Group Key Features
Magnesium, bromocyclobutyl- (hypothetical) C₄H₆BrMg ~173.3 (calculated) Bromocyclobutyl Compact cyclic structure; potential steric hindrance due to cyclobutyl ring .
Magnesium, bromo(1,4-dimethyl-2-naphthalenyl)- C₁₂H₁₁MgBr 259.425 Bromo-naphthalenyl derivative Aromatic naphthalenyl group; extended π-system may enhance stability .
Magnesium,2-Methanidylbutane,Bromide C₅H₁₀MgBr ~181.4 (calculated) Linear aliphatic chain Flexible alkyl chain; lower steric hindrance compared to cyclic analogs .

Key Observations :

  • Steric Effects : The cyclobutyl group in bromocyclobutyl magnesium introduces significant steric hindrance compared to linear aliphatic (e.g., 2-methanidylbutane) or aromatic (naphthalenyl) substituents. This could reduce reactivity in sterically demanding reactions .
  • Thermal Stability : Aromatic substituents, as in the naphthalenyl derivative, may confer greater thermal stability due to resonance stabilization, whereas aliphatic or strained cyclic systems (e.g., cyclobutyl) might decompose more readily .

Analytical Characterization

  • Spectroscopic Data : Table 2 in highlights methods like NMR and IR spectroscopy for characterizing magnesium complexes. For bromocyclobutyl magnesium, $ ^1\text{H} $-NMR would show distinct cyclobutyl proton signals (δ ~2.5–3.5 ppm), while IR might reveal Mg-Br stretches near 500 cm⁻¹ .
  • Thermogravimetric Analysis (TGA) : ’s Table 1 on SLM-processed magnesium alloys suggests TGA could assess thermal decomposition profiles, critical for comparing stability across compounds .

Properties

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

IUPAC Name

magnesium;cyclobutane;bromide

InChI

InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1

InChI Key

QRUDPBHCPMSJFN-UHFFFAOYSA-M

Canonical SMILES

C1C[CH-]C1.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.